

Application Notes and Protocols for Studying Neuroinflammation with JZP-430

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Compound of Interest

Compound Name: JZP-430

Cat. No.: B15578863

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **JZP-430**, a potent and selective inhibitor of α/β -hydrolase domain 6 (ABHD6), to investigate neuroinflammation. The provided protocols detail in vitro and in vivo methodologies to characterize the anti-inflammatory effects of **JZP-430**.

JZP-430 is a potent, highly selective, and irreversible inhibitor of ABHD6 with an IC₅₀ of 44 nM.^[1] It demonstrates approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL).^[1] ABHD6 is a serine hydrolase that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid with known anti-inflammatory properties. By inhibiting ABHD6, **JZP-430** is expected to increase the levels of 2-AG, thereby dampening neuroinflammatory responses.

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases.^{[2][3]} Microglia, the resident immune cells of the central nervous system, are key players in initiating and propagating neuroinflammatory cascades.^[3] Their activation leads to the release of pro-inflammatory mediators, including cytokines like tumor necrosis factor- α (TNF- α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).^{[4][5]}

Data Presentation

The following tables summarize quantitative data from studies on selective ABHD6 inhibitors, providing an expectation of the potential efficacy of **JZP-430** in similar experimental setups.

Table 1: In Vitro Inhibition of ABHD6 and Inflammatory Markers

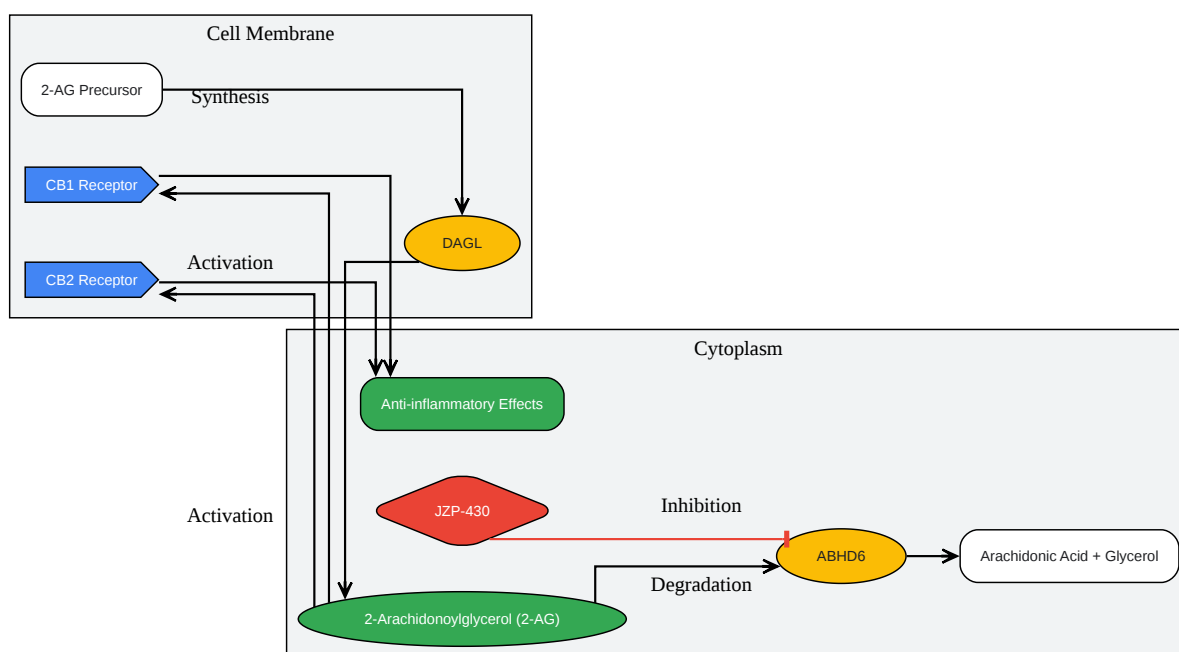
Compound	Cell Line	Target	IC50 / Effective Concentration	Effect	Reference
JZP-430	-	ABHD6	IC50: 44 nM	Potent and selective inhibition	[1]
WWL70	BV-2 microglia	ABHD6	10 μ M	Decreased LPS-induced IL-1 β mRNA expression	[6]
WWL70	J774 macrophages	ABHD6	10 μ M	Decreased LPS-induced IL-1 β mRNA expression	[6]
KT-182	-	Brain ABHD6 activity	2 mg/kg (i.p. in mice)	>90% inhibition	[7]

Table 2: In Vivo Effects of ABHD6 Inhibition on Neuroinflammation

Compound	Animal Model	Dosage	Key Findings	Reference
WWL70	Experimental Autoimmune Encephalomyelitis (EAE)	-	Ameliorated clinical symptoms, reduced mRNA levels of TNF- α , iNOS, and IL-1 β	[8]
WWL70	Traumatic Brain Injury (TBI)	-	Attenuated neurodegenerative processes, suppressed ICAM-1 expression	[8]
KT-182	HdhQ200/200 Huntington's Disease model	2 mg/kg (i.p.)	Rescued motor coordination deficits	[7]

Signaling Pathway

The inhibition of ABHD6 by **JZP-430** is anticipated to modulate neuroinflammatory signaling pathways primarily by increasing the bioavailability of 2-AG. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which are known to have immunomodulatory functions.



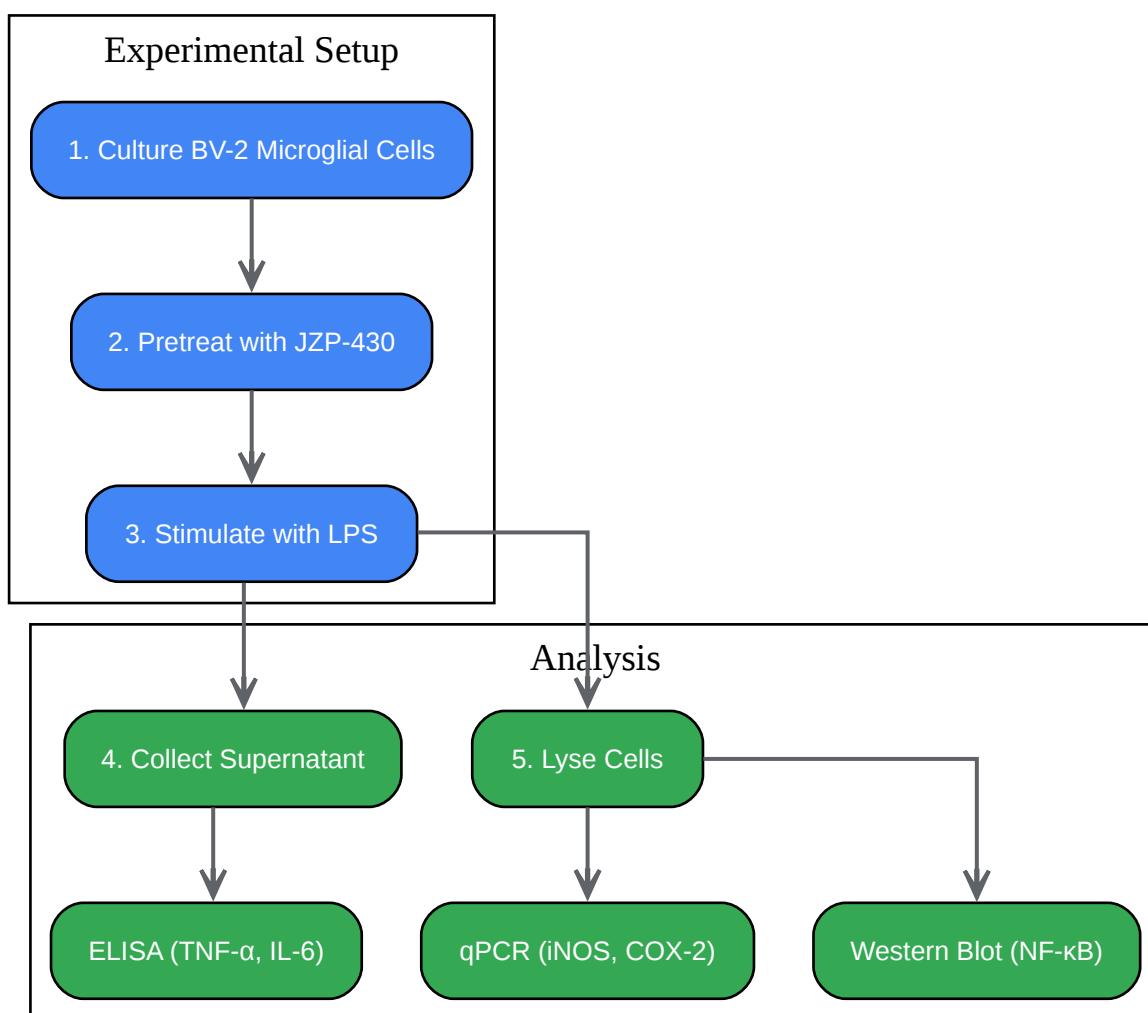
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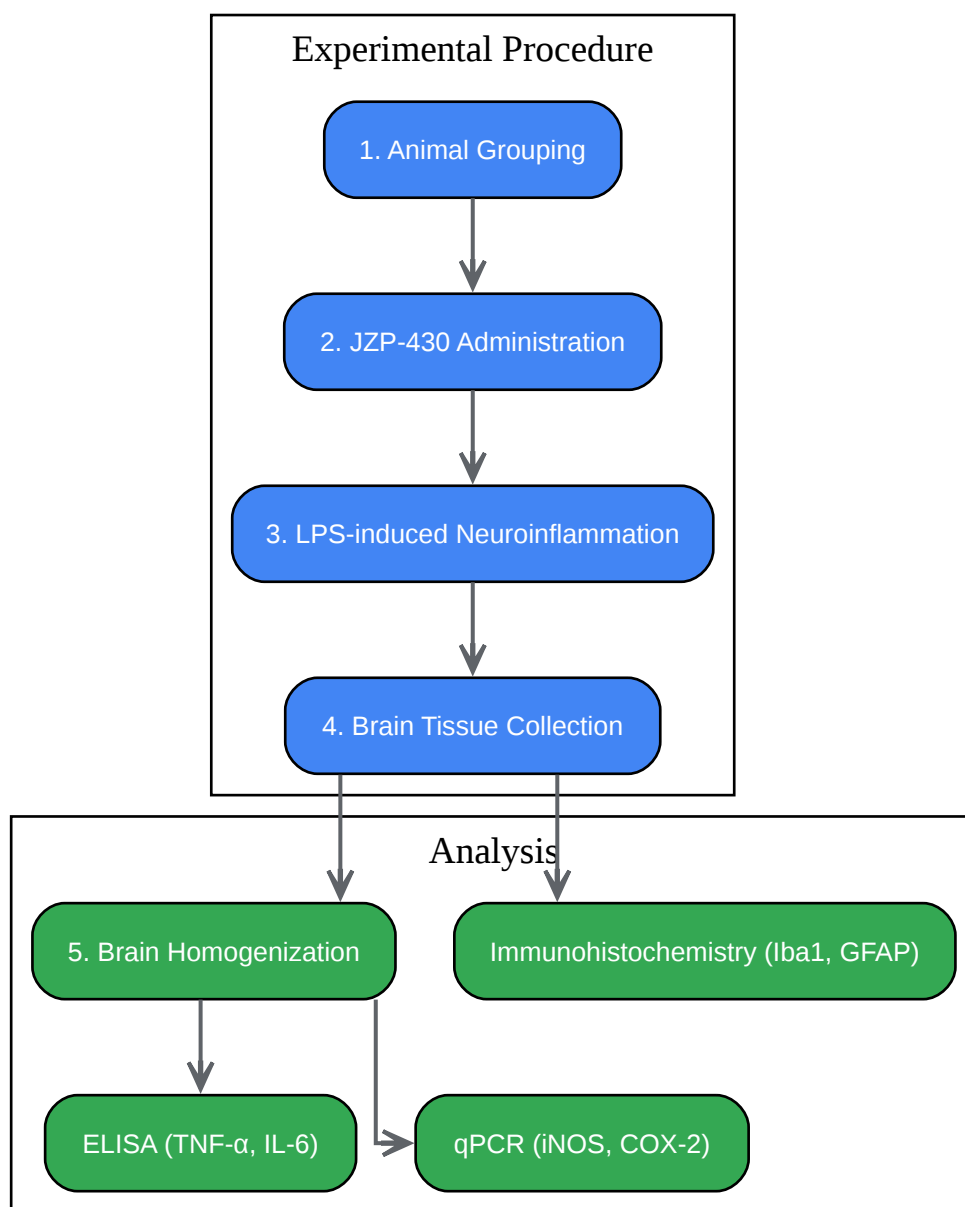
Mechanism of **JZP-430** in Neuroinflammation.

Experimental Protocols

In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol outlines a general workflow for screening **JZP-430** for its ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2).





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